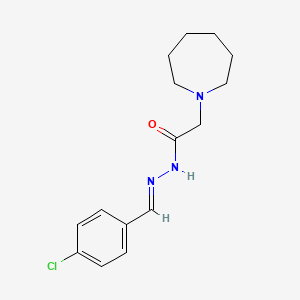
2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide
Descripción general
Descripción
2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide, also known as ACBA, is a hydrazide derivative that has been extensively studied for its potential pharmacological applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has been extensively studied for its potential pharmacological applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide may also exert its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. The antimicrobial activity of 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide can induce apoptosis and inhibit cell proliferation in cancer cells. 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has also been found to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has been found to exhibit antibacterial activity by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has also been extensively studied, and its biological activities have been well characterized. However, 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide. One potential direction is the development of 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide derivatives with improved pharmacokinetic properties. Another potential direction is the study of 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide in vivo to better understand its pharmacological effects. Additionally, the potential use of 2-(1-azepanyl)-N'-(4-chlorobenzylidene)acetohydrazide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, warrants further investigation.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-14-7-5-13(6-8-14)11-17-18-15(20)12-19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10,12H2,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZROLPFGKDYTH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



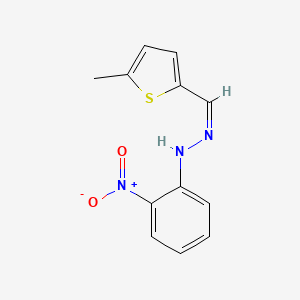
![2,2,2-trifluoro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B3836578.png)
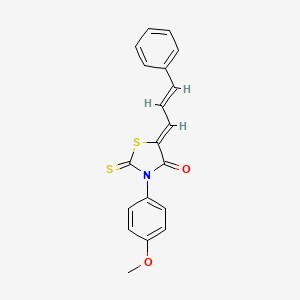
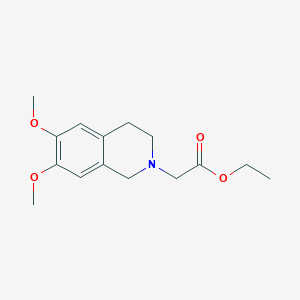
![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836585.png)
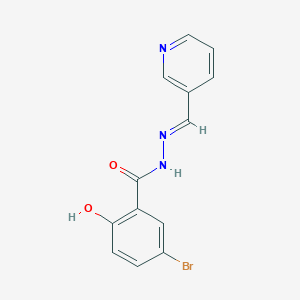
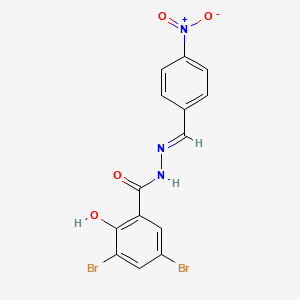
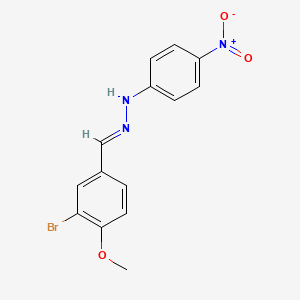
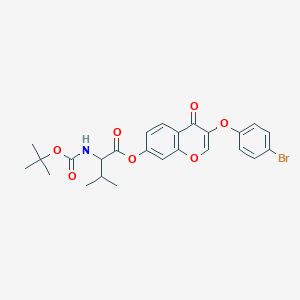
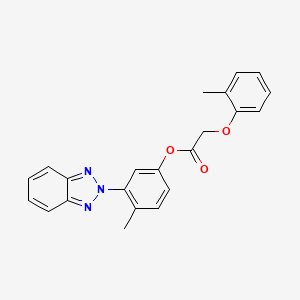
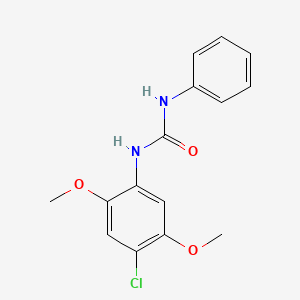
![2-[1-(1-isopropyl-4-piperidinyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3836629.png)
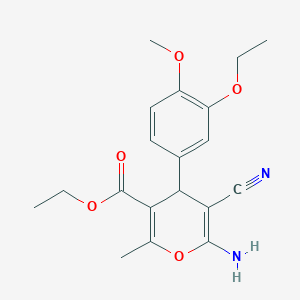
![butyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B3836656.png)